Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Description

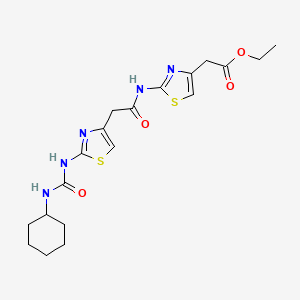

Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a synthetic thiazole derivative characterized by two thiazole rings interconnected via acetamido groups. Thiazole derivatives are widely studied for their pharmacological activities, including analgesic, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

ethyl 2-[2-[[2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4S2/c1-2-28-16(26)9-14-11-29-18(22-14)23-15(25)8-13-10-30-19(21-13)24-17(27)20-12-6-4-3-5-7-12/h10-12H,2-9H2,1H3,(H,22,23,25)(H2,20,21,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLGKUVZGSMIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Cyclohexylureido Group Introduction: The cyclohexylureido group can be introduced by reacting cyclohexyl isocyanate with an amine precursor.

Coupling Reactions: The thiazole rings and the cyclohexylureido group are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves esterification to introduce the ethyl acetate group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiazole rings can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction of the thiazole rings can lead to the formation of dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, compounds with thiazole rings can interact with biological targets such as enzymes or receptors. The cyclohexylureido group may enhance binding affinity and specificity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s cyclohexylureido group distinguishes it from phenylsulfonyl (–7), methoxyphenyl (), and dichlorophenyl () derivatives. These substituents modulate electronic effects (e.g., electron-withdrawing sulfonyl groups vs. electron-donating methoxy) and steric bulk .

- Synthetic Complexity : Multi-step syntheses involving cyclization (e.g., thioglycolic acid in ) or coupling reactions (e.g., General Procedure A in ) are common. The cyclohexylureido group may require additional protection/deprotection steps compared to simpler aryl groups .

Key Observations :

- Bioactivity : While direct data for the target compound is lacking, structurally related compounds exhibit aromatase inhibition () and cytotoxicity (). The cyclohexylureido group may confer unique target affinity due to its bulky, hydrophobic nature .

NMR Spectral Comparisons

- Target Compound : Expected ¹H-NMR signals include δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.5–4.3 ppm (acetamido and cyclohexyl CH₂/CH), and δ 6.8–7.2 ppm (thiazole protons). The cyclohexylureido NH may appear at δ 5.5–6.5 ppm .

- Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate () : Distinct sulfonyl group signals at δ 7.5–8.1 ppm (aromatic protons) and δ 3.7–4.1 ppm (SO₂-CH₂).

Biological Activity

Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, a compound characterized by its complex thiazole structure, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Ethyl 2-[2-[[2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate

- Molecular Formula : C19H25N5O4S2

- Molecular Weight : 451.56 g/mol

- CAS Number : 921875-02-7

The compound features a central framework of thiazole rings linked to acetamido groups, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazole Rings : This is achieved by reacting α-haloketones with thiourea under basic conditions.

- Introduction of Urea Moiety : The thiazole derivative is reacted with cyclohexyl isocyanate to form the cyclohexylureido group.

- Acetamido Group Addition : Subsequent reactions introduce the acetamido groups through nucleophilic substitution.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Notably, studies have focused on their effects against various cancer cell lines:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | 70% | |

| Breast Cancer | 65% | |

| Lung Cancer | 60% |

These findings suggest that the compound may act as a kinase inhibitor, specifically targeting pathways involved in tumor growth and proliferation.

The proposed mechanism of action involves the inhibition of specific kinases such as C-RAF and FLT3. By binding to these enzymes, the compound can disrupt signaling pathways critical for cancer cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives in clinical settings:

-

Study on Hepatocellular Carcinoma :

- Objective : To assess the anticancer efficacy of thiazole derivatives.

- Findings : The compound demonstrated significant cytotoxicity against HCC cells with an IC50 value of 15 µM.

- : this compound shows promise as a therapeutic agent in HCC treatment.

-

Evaluation in Breast Cancer Models :

- Objective : To evaluate the compound's effects on breast cancer cell lines.

- Findings : The compound induced apoptosis in MCF7 cells, leading to increased cell death rates.

- : Supports further investigation into its use as an adjunct therapy in breast cancer.

Q & A

Basic: What are the standard synthetic protocols for preparing thiazole-containing intermediates like Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate?

Answer:

The synthesis typically involves multi-step reactions starting with thiazole ring formation. For example, describes a method where benzothioamide derivatives are refluxed with ethyl 4-bromo-3-oxobutanoate in ethanol to form ethyl (2-phenyl-1,3-thiazol-4-yl)acetate. Key steps include:

- Thiazole cyclization : Using α-bromo ketones and thioamides under reflux (1–2 hours in ethanol) .

- Acetate ester formation : Ether extraction and anhydrous sodium sulfate filtration to isolate intermediates .

- Ureido functionalization : Subsequent coupling reactions with cyclohexyl isocyanate or similar reagents to introduce the ureido group.

For reproducibility, ensure stoichiometric ratios (e.g., 30 mmol reactants) and monitor reaction completion via TLC or HPLC.

Advanced: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) during structural elucidation be resolved?

Answer:

Contradictions may arise due to tautomerism, solvent effects, or impurities. For thiazole derivatives:

- Cross-validate techniques : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. reports microanalysis within 0.4% of theoretical values, highlighting the need for precise elemental analysis .

- X-ray crystallography : For ambiguous cases, single-crystal X-ray diffraction (as in ) provides definitive structural confirmation .

- Computational modeling : Use DFT calculations to predict NMR shifts and compare with experimental data.

Basic: What spectroscopic methods are critical for characterizing this compound’s purity and structure?

Answer:

- FT-IR : Confirm presence of ureido (N–H stretch ~3300 cm) and ester (C=O ~1700 cm) groups.

- NMR : -NMR identifies proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm), while -NMR confirms carbonyl carbons (e.g., ester C=O at ~165 ppm) .

- Mass spectrometry : HRMS validates molecular ion ([M+H]) and fragmentation patterns.

- Elemental analysis : Ensure ≤0.4% deviation from theoretical C, H, N, S content .

Advanced: How do reaction conditions (e.g., pH, solvent) influence the yield of thiazole-urea derivatives?

Answer:

- pH sensitivity : shows that filtration at pH 5–6 maximizes yield by avoiding salt formation in acidic/basic media .

- Solvent polarity : Ethanol or DMF enhances cyclization efficiency for thiazole rings .

- Catalysis : Glacial acetic acid (1–2 drops) accelerates Schiff base formation in later steps .

- Temperature control : Reflux (e.g., 80°C) ensures complete cyclization, while RT stirring prevents decomposition of sensitive intermediates .

Basic: What biological activity screening methods are applicable for this compound?

Answer:

- Antifungal assays : Follow protocols in using agar dilution or broth microdilution against Candida spp. or Aspergillus spp. .

- Molecular docking : Screen against fungal CYP51 or similar targets using AutoDock Vina to predict binding affinity .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins.

Advanced: How can researchers address low yields during the final coupling step (e.g., ureido group addition)?

Answer:

- Activating agents : Use HATU or EDCI/HOBt to facilitate amide bond formation.

- Protecting groups : Temporarily protect thiazole NH with Boc to prevent side reactions .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound.

- Kinetic vs. thermodynamic control : Optimize reaction time (e.g., 12–24 hours) to favor product stability over byproducts .

Advanced: How do structural modifications (e.g., substituents on the thiazole ring) affect bioactivity?

Answer:

- Electron-withdrawing groups (EWGs) : Fluorine or nitro groups enhance antifungal activity by increasing electrophilicity () .

- Steric effects : Bulky cyclohexyl ureido groups (as in the target compound) may improve target specificity by fitting hydrophobic enzyme pockets .

- Comparative SAR studies : Synthesize analogs (e.g., phenyl vs. methyl substituents) and test MIC values to establish trends .

Basic: What safety precautions are necessary when handling intermediates like chloromethyl-thiazoles?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to irritant properties (Risk Code 36/37/38 in ) .

- Ventilation : Avoid inhalation of volatile intermediates (e.g., ethyl esters).

- First-aid : Rinse eyes/skin with water immediately upon contact (Safety Description 26) .

Advanced: How can researchers validate the stability of this compound under storage conditions?

Answer:

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC .

- Lyophilization : For hygroscopic intermediates (e.g., acetohydrazides), lyophilize to extend shelf life .

- Light sensitivity : Store in amber vials at –20°C if conjugated systems (e.g., naphthyl groups) are present .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Standardize assays : Use CLSI guidelines for MIC determinations to minimize variability .

- Check impurity profiles : HPLC-MS can identify degradation products (e.g., hydrolyzed esters) that skew bioactivity .

- Replicate conditions : Reproduce studies using identical strains (e.g., C. albicans ATCC 90028) and growth media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.